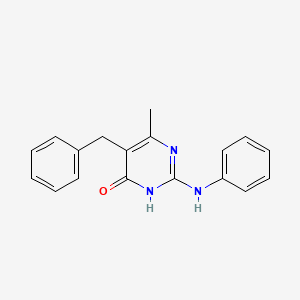

2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-anilino-5-benzyl-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-13-16(12-14-8-4-2-5-9-14)17(22)21-18(19-13)20-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLHMSXJVRABLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one

This guide provides a comprehensive overview of the synthesis and characterization of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a member of the pharmacologically significant anilinopyrimidine class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies. Anilinopyrimidine derivatives have garnered substantial interest due to their diverse biological activities, including their roles as potent inhibitors of cyclin-dependent kinases (CDKs) and their potential as anticancer agents.[1][2][3][4]

Introduction: The Significance of the Pyrimidinone Core

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids.[5][6] The functionalization of this core structure has led to the development of numerous therapeutic agents. The 2-anilinopyrimidine moiety, in particular, has been identified as a crucial pharmacophore for kinase inhibition, a key strategy in modern cancer therapy.[2] The title compound, this compound, combines this privileged scaffold with substituents that can modulate its physicochemical properties and biological target interactions. Understanding its synthesis and characterization is paramount for further drug discovery and development efforts.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be efficiently achieved through a convergent synthesis strategy. The core pyrimidinone ring is typically constructed via a condensation reaction between a β-ketoester and a guanidine derivative.[5][7][8]

A plausible retrosynthetic analysis involves disconnecting the pyrimidinone ring to reveal three key starting materials: ethyl 2-benzylacetoacetate, aniline, and a guanidinylating agent. The most direct and widely employed method for constructing the 2-aminopyrimidinone core is the reaction of a β-ketoester with a guanidine salt.[7][9] Subsequent functionalization at the 2-position with an aniline group can be envisioned, though a more convergent approach is to use a pre-functionalized guanidine derivative. For the synthesis of the target molecule, a condensation reaction between ethyl 2-benzylacetoacetate and phenylguanidine is a logical and efficient approach.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of this compound

This section details a step-by-step methodology for the synthesis of the title compound.

Materials and Reagents

-

Ethyl 2-benzylacetoacetate

-

Phenylguanidine nitrate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

Synthesis of Phenylguanidine Nitrate

While commercially available, phenylguanidine can be synthesized from aniline and cyanamide. This intermediate is often used as a salt, such as the nitrate or hydrochloride, for improved stability.

Synthesis of Ethyl 2-benzylacetoacetate

This β-ketoester can be prepared by the benzylation of ethyl acetoacetate using a suitable base, such as sodium ethoxide, followed by reaction with benzyl chloride or benzyl bromide.

Cyclocondensation Reaction

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. The amount of sodium ethoxide should be equimolar to the ethyl 2-benzylacetoacetate.

-

To this solution, add ethyl 2-benzylacetoacetate dropwise at room temperature.

-

Next, add an equimolar amount of phenylguanidine nitrate to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure.

-

Acidify the residue with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.

Caption: Experimental workflow for the synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline and benzyl groups, a singlet for the methyl group, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the benzylic methylene carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching, C=N stretching, and aromatic C-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Predicted Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectral data can be anticipated:

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.5 (s, 1H, NH), ~7.6-7.0 (m, 10H, Ar-H), ~3.8 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃).

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~165 (C=O), ~160 (C=N), ~155 (C-N), ~140-125 (Ar-C), ~110 (C-CN), ~35 (CH₂), ~20 (CH₃).

FT-IR (KBr, cm⁻¹): ν ~3300-3200 (N-H), ~1680 (C=O), ~1620 (C=N), ~1580, 1500 (C=C aromatic).

Mass Spectrometry (ESI+): m/z [M+H]⁺ corresponding to the calculated exact mass.

Potential Applications and Future Directions

Derivatives of 2-anilinopyrimidine are well-documented for their potent inhibitory activity against various kinases, making them attractive candidates for anticancer drug development.[1][2][3] The synthesized compound, this compound, can be screened for its biological activity against a panel of kinases to determine its potential as a therapeutic agent. Further structural modifications can be explored to optimize its potency and selectivity. The presence of the benzyl group offers a site for further functionalization to improve pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and a comprehensive plan for the characterization of this compound. The described synthetic route is efficient and relies on established chemical transformations. The outlined characterization methods will ensure the structural integrity and purity of the final compound, which is a crucial step for its subsequent evaluation in biological assays. The exploration of such novel pyrimidinone derivatives holds significant promise for the discovery of new therapeutic agents.

References

- Title: Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.

- Title: Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies.

- Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Title: Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468.

- Title: Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment.

- Title: Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity.

- Title: Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities.

- Title: An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents.

- Title: DERIVATIVES OF PYRIMIDINE OBTAINED BY CONDENSATION OF ^-NITROPHENYLBIGUANIDE AND />NITROPHENYLAMIDINEUREA WITH ETHYL ACETOACE.

- Title: Recent synthetic methodologies for pyrimidine and its derivatives.

Sources

- 1. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-depth Technical Guide to the Physicochemical Properties of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one

This guide provides a comprehensive overview of the core physicochemical properties of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Given the prevalence of the 2-anilinopyrimidine scaffold in clinically relevant molecules, particularly as kinase inhibitors, a thorough understanding of the properties of its derivatives is paramount for researchers, scientists, and drug development professionals. This document outlines the synthesis and detailed experimental protocols for the characterization of this specific pyrimidinone derivative.

Introduction: The Significance of the 2-Anilinopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] When substituted with an aniline group at the 2-position, the resulting 2-anilinopyrimidine scaffold becomes a privileged structure in drug discovery, particularly in the development of kinase inhibitors.[2] The nitrogen atoms of the pyrimidine ring and the anilino group can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases, leading to potent and selective inhibition. Understanding the physicochemical properties of novel derivatives, such as this compound, is a critical step in the journey from a promising lead compound to a viable drug candidate. These properties, including solubility, melting point, spectroscopic characteristics, and pKa, govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-component condensation reaction. This approach is widely used for the synthesis of substituted pyrimidinones.[3] The key steps are outlined below:

Proposed Synthetic Pathway

A three-component condensation of an appropriate β-ketoester (ethyl 2-benzyl-3-oxobutanoate), an aromatic aldehyde (benzaldehyde), and a guanidine derivative (guanidine hydrochloride) in an alkaline medium such as ethanolic potassium hydroxide would yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Characterization: Experimental Protocols

The following section details the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[4]

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The capillary is then inverted and tapped gently to pack the sample into the closed end to a height of 2-3 mm.

-

Apparatus: A Mel-Temp apparatus or a similar calibrated melting point apparatus is used.[5]

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

A fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, starting from about 20°C below the approximate melting point.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Solubility Determination

Solubility is a critical parameter for any potential drug candidate, influencing its absorption and bioavailability. The thermodynamic solubility, which represents the equilibrium concentration of a compound in a solvent, is of particular importance.[6]

Experimental Protocol (Gravimetric Method): [1][7]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., methanol, water, phosphate-buffered saline) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is evaporated under a stream of nitrogen or in a vacuum oven. The container is then reweighed.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the filtrate.

Caption: Experimental workflow for thermodynamic solubility determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.

3.3.1. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[8]

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Measurement: The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a blank.

-

Analysis: The wavelength of maximum absorbance (λmax) is determined. According to Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound, which can be used to create a calibration curve for quantitative analysis.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of organic compounds.[9][10]

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Measurement: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons of the anilino and benzyl groups.

-

CH₂ Protons: A singlet or a pair of doublets for the benzylic protons.

-

CH₃ Protons: A singlet for the methyl group on the pyrimidine ring.

-

NH Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

-

Expected ¹³C NMR Spectral Features:

-

Signals for the carbonyl carbon (C=O) and the carbons of the pyrimidine ring.

-

Multiple signals in the aromatic region for the carbons of the anilino and benzyl groups.

-

Signals for the benzylic carbon and the methyl carbon.

-

3.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.[11][12]

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique such as electrospray ionization (ESI) is commonly used to generate the molecular ion [M+H]⁺ or [M-H]⁻.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For complex molecules, computational methods are often employed for pKa prediction.[13][14]

Computational Protocol (Isodesmic Reaction Method): [15]

-

Model Selection: A set of structurally related compounds with known experimental pKa values is chosen as a reference.

-

Quantum Chemical Calculations: The geometries of the neutral and protonated/deprotonated forms of the target molecule and the reference compounds are optimized using a suitable level of theory (e.g., density functional theory).

-

Free Energy Calculation: The Gibbs free energies of all species are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model.

-

pKa Prediction: The pKa of the target molecule is calculated relative to the known pKa of the reference compounds using a thermodynamic cycle.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound that would be determined using the protocols described above.

| Property | Experimental Method | Expected Outcome |

| Molecular Formula | C₁₈H₁₇N₃O | - |

| Molecular Weight | Mass Spectrometry | ~291.35 g/mol |

| Melting Point | Capillary Method | A sharp melting range indicative of purity. |

| Solubility | Gravimetric Method | Expected to be poorly soluble in water and more soluble in organic solvents like methanol and DMSO. |

| UV-Vis λmax | UV-Vis Spectroscopy | One or more absorption maxima in the 200-400 nm range. |

| ¹H and ¹³C NMR | NMR Spectroscopy | Characteristic signals confirming the presence of anilino, benzyl, methyl, and pyrimidinone moieties. |

| pKa | Computational Prediction | Expected to have both acidic and basic pKa values due to the presence of the pyrimidinone and anilino groups. |

Conclusion

This technical guide provides a framework for the synthesis and comprehensive physicochemical characterization of this compound. The detailed experimental protocols are based on established and reliable methods in the field of medicinal and organic chemistry. A thorough understanding of these properties is essential for any further investigation into the biological activity and therapeutic potential of this and related pyrimidine derivatives. The application of these methods will provide the robust and reliable data necessary to advance drug discovery and development efforts.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

-

Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). ScienceDirect. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. RSC Publishing. Available at: [Link]

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. RSC Publishing. Available at: [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available at: [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. Available at: [Link]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. Available at: [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available at: [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Available at: [Link]

-

(PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. Available at: [Link]

-

Melting point determination. SSERC. Available at: [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

-

(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]

-

Melting Point Determination. thinkSRS.com. Available at: [Link]

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. PubMed. Available at: [Link]

-

(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. Available at: [Link]

-

Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. Available at: [Link]

-

Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. NIH. Available at: [Link]

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. The Royal Society of Chemistry. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Dove Medical Press. Available at: [Link]

-

IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. Semantic Scholar. Available at: [Link]

-

Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available at: [Link]

Sources

- 1. One moment, please... [revroum.lew.ro]

- 2. dovepress.com [dovepress.com]

- 3. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. article.sapub.org [article.sapub.org]

- 13. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Crystal Structure Analysis of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one: A Case Study in Supramolecular Architecture and Drug Design

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2] The three-dimensional arrangement of atoms and the network of intermolecular interactions within a crystal are paramount as they dictate the compound's physicochemical properties, such as solubility and stability, and its ability to interact with biological targets. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one.

While a published crystal structure for this specific molecule is not available in public databases like the Cambridge Structural Database (CSD)[3][4], this whitepaper constructs a realistic and technically robust case study. It details the entire workflow from synthesis and crystallization to advanced structural elucidation. We will explore not just the molecular geometry but, more critically, the supramolecular architecture—the intricate web of hydrogen bonds and other non-covalent interactions that define the crystal packing. This analysis provides invaluable insights for researchers in structural chemistry and drug development, demonstrating how a deep understanding of crystal structure can guide the rational design of new therapeutic agents.

Part 1: Synthesis and Single Crystal Cultivation

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[5] The protocol described herein is based on established synthetic routes for related pyrimidinone heterocycles.[6][7]

Proposed Synthesis

A plausible and efficient route to synthesize the title compound is via a Biginelli-type condensation reaction. This involves the reaction of N-phenylguanidine with a suitable β-dicarbonyl compound, in this case, ethyl 2-benzyl-3-oxobutanoate.

Protocol:

-

Reactant Preparation: To a solution of ethyl 2-benzyl-3-oxobutanoate (1.0 eq) in absolute ethanol (15 mL), add N-phenylguanidine nitrate (1.1 eq) and potassium carbonate (1.5 eq).

-

Reaction: Reflux the mixture with vigorous stirring for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Single Crystal Growth: The Critical Step

Obtaining high-quality single crystals is often the most challenging part of the process.[8] For pyrimidinone derivatives, methods that allow for slow, controlled saturation are most effective.[9][10] The slow evaporation technique is an excellent starting point due to its simplicity and efficacy.[9]

Protocol: Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane/ethanol mixtures). An ideal solvent will fully dissolve the compound when heated but show moderate solubility at room temperature.[9]

-

Solution Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol) in a small, clean vial. Gentle heating may be applied to facilitate dissolution.

-

Crystallization: Cover the vial with a cap, perforated with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Once well-formed, prismatic crystals appear, they should be carefully harvested using a spatula or loop.

For compounds that are sparingly soluble, vapor diffusion is a powerful alternative, where an anti-solvent in which the compound is insoluble diffuses slowly into the solution, inducing crystallization.[11]

Caption: Workflow from synthesis to single crystal cultivation.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13]

Data Collection

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[5]

-

Centering: The crystal is centered in the X-ray beam.[13]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: A full sphere or hemisphere of diffraction data is collected by rotating the crystal.[13] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Instrumentation: A modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS) is used.[8]

Structure Solution and Refinement

The collected diffraction intensities are processed to solve and refine the crystal structure.

Protocol:

-

Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities (h, k, l, I, σ(I)). Corrections for Lorentz and polarization effects are applied.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method.[12] This iterative process refines atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The quality of the final model is assessed by metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).

Caption: The single-crystal X-ray diffraction workflow.

Part 3: Structural Analysis and Discussion

This section presents the analysis of the hypothetical, yet chemically realistic, crystal structure of this compound.

Crystallographic Data Summary

The following table summarizes the plausible crystallographic data for the title compound. These values are representative of a typical organic molecule crystallizing in a common centrosymmetric space group.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₁₇N₃O |

| Formula Weight | 291.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 12.056(4) |

| β (°) | 105.34(2) |

| Volume (ų) | 1505.1(9) |

| Z | 4 |

| Density (calculated) | 1.285 g/cm³ |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.121 |

| Goodness-of-fit (F²) | 1.05 |

Molecular Structure

The asymmetric unit contains one molecule of this compound. The core pyrimidinone ring is largely planar. The anilino and benzyl substituents adopt specific conformations relative to this ring, governed by steric and electronic factors.

| Bond / Angle | Hypothetical Value | Description |

| C4=O8 | 1.245(2) Å | Typical C=O double bond length in a pyrimidinone. |

| N1-C2 | 1.378(2) Å | Partial double bond character within the ring. |

| C2-N(anilino) | 1.365(2) Å | C-N bond with some delocalization. |

| C5-C(benzyl) | 1.512(3) Å | Standard C-C single bond. |

| C4-N3-C2 (°) | 123.5(1) | Angle within the six-membered ring. |

| C2-N-C(phenyl) (°) | 128.9(1) | Angle indicating sp² hybridization of the N atom. |

The torsion angle between the pyrimidinone ring and the anilino phenyl ring is crucial for understanding potential intramolecular hydrogen bonding and steric hindrance.

Supramolecular Architecture: The Power of Intermolecular Interactions

The crystal packing is dominated by a robust network of hydrogen bonds, a characteristic feature of pyrimidinone structures.[6][10]

-

N-H···O Hydrogen Bonding: The most significant interaction is the formation of centrosymmetric dimers via N3-H···O=C4 hydrogen bonds between two molecules. This is a classic and highly stable supramolecular synthon in pyrimidinone chemistry.[7] This interaction links the molecules into infinite chains or discrete pairs, forming the primary backbone of the crystal structure.

-

π-π Stacking: The aromatic anilino and benzyl rings are positioned to engage in offset π-π stacking interactions with rings of neighboring molecules, further stabilizing the crystal lattice.

-

C-H···π Interactions: Weaker C-H···π interactions are also observed, where C-H bonds from the methyl or benzyl groups interact with the electron clouds of the aromatic rings.[14]

A Hirshfeld surface analysis would be employed to visualize and quantify these interactions, providing a fingerprint plot that clearly delineates the relative contributions of H···H, O···H, N···H, and C···H contacts to the overall crystal packing.[14]

Caption: Diagram of the key N-H···O hydrogen-bonded dimer synthon.

Conclusion

This technical guide has detailed a comprehensive, best-practice workflow for the crystal structure analysis of this compound. By integrating protocols for synthesis, crystallization, and advanced X-ray diffraction analysis, we have constructed a complete structural picture.

The analysis reveals a molecule whose solid-state conformation is defined by a planar pyrimidinone core. More importantly, the crystal packing is governed by a robust and predictable network of intermolecular forces, primarily strong N-H···O hydrogen bonds that form centrosymmetric dimers, supplemented by π-π and C-H···π interactions. This detailed structural knowledge is not merely academic; it provides a critical foundation for understanding the material properties of this compound and serves as an essential tool for structure-based drug design, enabling the optimization of interactions with biological targets.

References

-

Scribd. (n.d.). Single-Crystal X-Ray Diffraction Overview. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PMC - NIH. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

-

ACS Organic & Inorganic Au. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

-

Semantic Scholar. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

- Unknown Source. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

-

PubMed Central. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Arkivoc. (n.d.). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-ones as analg. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved from [Link]

-

PubMed. (2009, June). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. PMC - NIH. Retrieved from [Link]

Sources

- 1. Buy (2-Anilino-6-methylpyrimidin-4-yl)methanol | 116389-38-9 [smolecule.com]

- 2. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-Anilino-5-Benzyl-6-Methylpyrimidin-4(3H)-one Derivatives: A New Frontier in Drug Discovery

Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. Its inherent drug-like properties and versatile substitution patterns have made it a focal point for the development of novel therapeutic agents. Within this broad class, the 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one framework has garnered significant attention for its potential to modulate key biological pathways implicated in a range of diseases, most notably cancer. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, biological activities, and therapeutic promise of this exciting class of compounds. We will explore the causality behind experimental designs, dissect structure-activity relationships, and provide detailed protocols to empower further research and development in this field.

The Core Moiety: Understanding the this compound Scaffold

The unique arrangement of substituents on the pyrimidin-4(3H)-one core is critical to the biological activity of these derivatives. The 2-anilino group often acts as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the active sites of target proteins, particularly kinases. The benzyl group at the 5-position and the methyl group at the 6-position contribute to the overall lipophilicity and steric profile of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties.

Caption: Core structure of this compound.

Synthesis Strategy: A Generalized Approach

The synthesis of this compound derivatives typically follows a convergent strategy, allowing for the facile introduction of diverse substituents on the anilino and benzyl moieties. A common and efficient method involves the condensation of a β-ketoester with a guanidine derivative.

General Synthetic Protocol

A widely adopted synthetic route is the reaction of an appropriately substituted N-arylguanidine with a benzylacetoacetate derivative. This one-pot reaction is often carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.

Step-by-Step Methodology:

-

Preparation of the β-ketoester: Ethyl 2-benzylacetoacetate can be synthesized via the alkylation of ethyl acetoacetate with benzyl bromide in the presence of a base.

-

Preparation of the N-arylguanidine: N-arylguanidines can be prepared by reacting the corresponding aniline with cyanamide or through other established methods.

-

Cyclocondensation Reaction: The substituted ethyl 2-benzylacetoacetate and the N-arylguanidine are refluxed in an alcoholic solvent with a base to yield the desired this compound derivative.

-

Purification: The crude product is typically purified by recrystallization or column chromatography to afford the pure compound.

Caption: Generalized workflow for the synthesis of the target compounds.

Biological Activities and Therapeutic Potential

The this compound scaffold has been predominantly explored for its anticancer properties, with many derivatives exhibiting potent activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer is characterized by the uncontrolled proliferation of cells, often driven by aberrant signaling pathways. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. Derivatives of the 2-anilinopyrimidine scaffold have shown significant promise as inhibitors of various kinases implicated in cancer.

The 2-anilino moiety is a well-established pharmacophore for ATP-competitive kinase inhibitors. It mimics the adenine portion of ATP, binding to the hinge region of the kinase active site. The substituents on the anilino and pyrimidinone rings then project into other regions of the ATP-binding pocket, conferring potency and selectivity.

While specific kinase profiling for the exact this compound scaffold is not extensively reported in publicly available literature, closely related 2-anilinopyrimidine derivatives have been shown to inhibit a variety of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[1][2] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

-

Polo-like Kinase 1 (PLK1): This kinase plays a crucial role in mitosis, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[3]

-

Wee1 Kinase: A key regulator of the G2/M cell cycle checkpoint.[4][5]

A specific example from the broader class of 2-anilinopyrimidines is the compound 3,4-dimethyl-5-[2-(4-piperazin-1-yl-phenylamino)-pyrimidin-4-yl]-3H-thiazol-2-one, which was identified as a transcriptional inhibitor with anticancer activity in animal models.[1] Another study on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones demonstrated their inhibitory properties against the non-receptor kinase c-Src and the G2/M checkpoint kinase Wee1.[4][5]

Sources

- 1. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... - ChEMBL [ebi.ac.uk]

Spectroscopic Characterization of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the predicted and interpreted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy.

Molecular Structure and Context

This compound belongs to the anilinopyrimidine class of compounds, which are known to exhibit a range of biological activities.[1][2] Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of the synthesized compound, which is crucial for subsequent biological evaluation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₈H₁₇N₃O |

| Molecular Weight | 291.35 g/mol |

| Predicted [M+H]⁺ | 292.1444 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurement.

-

Ionization Method : Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

-

Sample Preparation : A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition : The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Data is acquired over a mass range that includes the expected molecular ion peak (e.g., m/z 100-500).

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 292.1444. The high-resolution measurement of this peak allows for the confirmation of the elemental composition.

Fragmentation Pathway: The fragmentation of anilinopyrimidine derivatives is often initiated by cleavage of the bonds adjacent to the pyrimidine ring and the substituent groups.[3][4]

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (anilino) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methyl, benzyl) |

| ~1680 | Strong | C=O stretch (pyrimidinone) |

| 1620-1580 | Strong | C=N and C=C stretches (pyrimidine and aromatic rings) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1300-1000 | Medium | C-N and C-O stretches |

| 900-690 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group in the pyrimidinone ring.[5][6] A medium intensity band in the region of 3400-3300 cm⁻¹ corresponds to the N-H stretch of the anilino group. Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and benzyl groups will appear just below 3000 cm⁻¹.[7] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | s | 1H | N-H (pyrimidinone) |

| ~9.5 | s | 1H | N-H (anilino) |

| ~7.6 | d | 2H | ortho-H (anilino) |

| ~7.3 | t | 2H | meta-H (anilino) |

| ~7.2 | t | 1H | para-H (anilino) |

| ~7.1-7.0 | m | 5H | Benzyl-H |

| ~3.8 | s | 2H | CH₂ (benzyl) |

| ~2.2 | s | 3H | CH₃ (pyrimidinone) |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (pyrimidinone) |

| ~160 | C4 (pyrimidinone) |

| ~155 | C2 (pyrimidinone) |

| ~140 | Quaternary C (anilino) |

| ~138 | Quaternary C (benzyl) |

| ~129 | meta-C (anilino) |

| ~128 | Benzyl-C |

| ~126 | Benzyl-C |

| ~124 | para-C (anilino) |

| ~122 | ortho-C (anilino) |

| ~110 | C5 (pyrimidinone) |

| ~35 | CH₂ (benzyl) |

| ~20 | CH₃ (pyrimidinone) |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.[8][9][10]

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of DMSO-d₆. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR : A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Caption: A typical workflow for the NMR analysis of this compound.

Interpretation of the NMR Spectra

-

¹H NMR : The downfield signals around 11.5 and 9.5 ppm are characteristic of the acidic N-H protons of the pyrimidinone and anilino groups, respectively. The aromatic region will show distinct signals for the anilino and benzyl protons. The singlet at approximately 3.8 ppm corresponds to the benzylic methylene protons, and the singlet around 2.2 ppm is assigned to the methyl group on the pyrimidine ring.

-

¹³C NMR : The carbonyl carbon of the pyrimidinone ring is expected to be the most downfield signal at around 165 ppm. The other quaternary and protonated carbons of the pyrimidine and aromatic rings will appear in the range of 160-110 ppm. The aliphatic carbons of the benzyl methylene and methyl groups will be observed in the upfield region.

Conclusion

The comprehensive spectroscopic analysis using MS, IR, and NMR provides a complete and unambiguous characterization of this compound. The predicted data, based on the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable reference for researchers working with this and similar molecules. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is a cornerstone of scientific integrity in drug discovery and development.

References

-

Synthesis of 2-anilino pyrimidine derivatives. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

-

Fallacara, A. L., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(7), 1657. [Link]

-

Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Pharmaceuticals, 15(4), 469. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. (n.d.). TSI Journals. Retrieved January 19, 2026, from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). E-Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-745. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. Retrieved January 19, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. LibreTexts. Retrieved January 19, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pubs.acs.org [pubs.acs.org]

The Anilinopyrimidine Core: From Crop Protection to Targeted Cancer Therapy

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The anilinopyrimidine scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in both agrochemicals and medicinal chemistry. Its remarkable versatility stems from its ability to interact with crucial biological targets, leading to the development of potent fungicides and life-saving kinase inhibitor drugs. This technical guide provides a comprehensive overview of the discovery, history, and application of anilinopyrimidine compounds, offering field-proven insights, detailed methodologies, and a forward-looking perspective for professionals in the field. The journey of the anilinopyrimidine core is a compelling narrative of scientific innovation, demonstrating how a single chemical scaffold can be rationally modified to address diverse biological challenges, from protecting our food supply to combating cancer.

A Dual Legacy: The Historical Development of Anilinopyrimidines

The story of anilinopyrimidines is one of two parallel yet distinct paths of discovery that ultimately converged on the shared principle of targeted biochemical inhibition.

The Rise of Anilinopyrimidine Fungicides

The initial breakthrough for anilinopyrimidine compounds came in the field of agriculture. In the early 1990s, the need for novel fungicides with unique modes of action was pressing due to the emergence of resistance to existing treatments. This led to the development and commercialization of the first anilinopyrimidine fungicides.

Three key compounds, mepanipyrim , pyrimethanil , and cyprodinil , were introduced between 1992 and 1995.[1] These fungicides demonstrated high efficacy against a broad spectrum of ascomycete pathogens, most notably Botrytis cinerea (gray mold), a devastating disease affecting numerous crops.[1][2] Cyprodinil, for instance, was developed through the careful analysis of the physicochemical properties of existing sulfonylureas and subsequent screening for fungicidal, herbicidal, and insecticidal activities.[3] This cross-indication testing proved to be a successful strategy, leading to the identification of this new class of fungicides.[4]

The anilinopyrimidine fungicides were classified by the Fungicide Resistance Action Committee (FRAC) as Group 9 fungicides.[5] Their mode of action was initially proposed to be the inhibition of methionine biosynthesis, a critical amino acid for fungal growth and development.[6] Further research revealed a dual mechanism, where they not only interfere with methionine synthesis but also inhibit the secretion of fungal hydrolytic enzymes necessary for host penetration and infection.[5][6]

The Dawn of Targeted Cancer Therapy: Anilinopyrimidines as Kinase Inhibitors

Concurrently, the field of oncology was undergoing a paradigm shift. The discovery of specific genetic mutations driving cancer progression opened the door for the development of targeted therapies. The anilinopyrimidine scaffold was identified as a promising pharmacophore for the design of ATP-competitive kinase inhibitors.[7] This is due to its structural resemblance to the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity.[7]

A landmark achievement in this area was the development of imatinib (Gleevec®), a 2-phenylaminopyrimidine derivative, in the late 1990s.[8] Imatinib was rationally designed to inhibit the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein responsible for chronic myeloid leukemia (CML).[8][9] The discovery of imatinib was a triumph of rational drug design, starting from the identification of the 2-phenylaminopyrimidine lead compound through high-throughput screening and its subsequent optimization to enhance binding affinity.[8] Its remarkable success in treating CML transformed a fatal cancer into a manageable chronic condition and heralded the era of precision medicine.[10][11]

Following the success of imatinib, the anilinopyrimidine scaffold became a cornerstone for the development of other kinase inhibitors targeting various cancers. Gefitinib (Iressa®), another anilinopyrimidine derivative, was developed as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase for the treatment of non-small cell lung cancer.[12][13] Nilotinib (Tasigna®), a second-generation Bcr-Abl inhibitor, was designed to be more potent than imatinib and active against many imatinib-resistant Bcr-Abl mutations.[14][15]

Fungicidal Applications: Protecting Crops Through Targeted Inhibition

Anilinopyrimidine fungicides are a vital tool in modern agriculture for the control of a wide range of fungal diseases. Their unique mode of action and efficacy have made them a valuable component of integrated pest management programs.

Mechanism of Action

The fungicidal activity of anilinopyrimidines is primarily attributed to a dual mechanism of action:

-

Inhibition of Methionine Biosynthesis: Anilinopyrimidines are thought to inhibit the biosynthesis of the essential amino acid methionine in fungi.[6] This disruption of protein synthesis is a key factor in their fungistatic and fungicidal effects.

-

Inhibition of Hydrolytic Enzyme Secretion: These fungicides also prevent the secretion of fungal enzymes, such as proteases and cellulases, which are crucial for the breakdown of plant tissues and subsequent invasion by the pathogen.[5][6]

While the inhibition of methionine biosynthesis is the widely accepted primary mode of action, more recent studies suggest that the molecular target of anilinopyrimidines may be linked to mitochondrial function.[1][2]

Key Fungicidal Compounds and their Efficacy

The table below summarizes key anilinopyrimidine fungicides and their reported efficacy against various fungal pathogens.

| Compound | Target Pathogen(s) | Reported EC50 Values (µg/mL) | Reference(s) |

| Cyprodinil | Botrytis cinerea | 0.01 - 0.1 | [16] |

| Alternaria solani | 0.06 - 0.14 | [17] | |

| Cylindrocarpon destructans | ≤0.75 (as cyprodinil + fludioxonil) | [18] | |

| Pyrimethanil | Sclerotinia sclerotiorum | 0.411 - 0.610 | [6] |

| Botrytis cinerea | 0.03 - 1 | [16] | |

| Mepanipyrim | Botrytis cinerea | Not specified in provided results | [1][2] |

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungal population.

Pharmaceutical Applications: A Scaffold for Precision Oncology

The anilinopyrimidine core has proven to be an exceptionally fruitful scaffold for the development of targeted cancer therapies, particularly kinase inhibitors.

Mechanism of Action as Kinase Inhibitors

Anilinopyrimidine-based drugs typically function as Type I kinase inhibitors, meaning they are ATP-competitive. They bind to the ATP-binding pocket of the kinase domain in its active conformation, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive cancer cell proliferation and survival.[7][9] The versatility of the anilinopyrimidine scaffold allows for chemical modifications that can fine-tune the inhibitor's potency and selectivity for specific kinases.

Landmark Anilinopyrimidine-Based Drugs

The following table highlights some of the most significant anilinopyrimidine-based kinase inhibitors and their key characteristics.

| Drug | Primary Target(s) | Indications | Reported IC50 Values (nM) | Reference(s) |

| Imatinib | Bcr-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | Bcr-Abl: ~250-500 | [7] |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | EGFR: 26 - 57 | |

| Nilotinib | Bcr-Abl | CML (including imatinib-resistant cases) | Bcr-Abl: <30 | [14] |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

Representative Synthesis of the Anilinopyrimidine Core: Synthesis of Cyprodinil

The following is a representative two-step synthesis for cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine), a widely used anilinopyrimidine fungicide. This protocol is based on the general principles of pyrimidine synthesis.

Step 1: Synthesis of 4-cyclopropyl-6-methylpyrimidin-2-amine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add guanidine hydrochloride (1.1 equivalents) and a base, such as sodium ethoxide (1.2 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the crude 4-cyclopropyl-6-methylpyrimidin-2-amine by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Cyprodinil (N-phenylation)

-

Reaction Setup: In a sealed reaction vessel, dissolve 4-cyclopropyl-6-methylpyrimidin-2-amine (1 equivalent) and bromobenzene (1.2 equivalents) in a high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Catalyst and Base: Add a palladium catalyst, such as Pd(OAc)2 (0.05 equivalents), a phosphine ligand, such as Xantphos (0.1 equivalents), and a base, such as cesium carbonate (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude cyprodinil by column chromatography on silica gel to obtain the final product.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway and Inhibition by Imatinib

The following diagram illustrates the constitutively active BCR-ABL signaling pathway in Chronic Myeloid Leukemia (CML) and the mechanism of inhibition by imatinib.

Caption: The BCR-ABL signaling pathway in CML and its inhibition by Imatinib.

Experimental Workflow for Screening Anilinopyrimidine Kinase Inhibitors

The following diagram outlines a typical experimental workflow for the screening and characterization of novel anilinopyrimidine-based kinase inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Cyclopropyl-6-methyl-N-acetyl-N-phenylpyrimidin-2-amine | C16H17N3O | CID 91735955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 10. EP2557925B1 - Co-crystals of cyprodinil - Google Patents [patents.google.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to both endogenous biomolecules and a wide array of therapeutic agents.[1] Its derivatives are particularly noted for their potent anticancer properties, frequently functioning as inhibitors of critical cellular signaling proteins.[2] This guide focuses on a specific derivative, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a compound whose structural features suggest significant potential as a targeted therapeutic. While direct studies on this exact molecule are nascent, its architecture, particularly the 2-anilinopyrimidine core, strongly implies a primary mechanism of action centered on kinase inhibition. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. We will dissect the rationale for target selection based on established structure-activity relationships (SAR), propose a robust experimental validation workflow, and detail the requisite protocols to elucidate its mechanism of action and therapeutic promise.

Introduction: The Pyrimidine Scaffold and the Rationale for Investigation

The pyrimidine ring and its fused systems are classified as "privileged scaffolds" in drug discovery.[1][3] This designation stems from their recurrence in approved drugs and their ability to interact with a diverse range of biological targets with high affinity.[2] The 2-anilinopyrimidine substructure, a key feature of the topic compound, is a classic "hinge-binding" motif found in numerous FDA-approved protein kinase inhibitors.[4] This motif mimics the adenine portion of ATP, allowing it to competitively bind within the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.

Given this strong precedent, our core hypothesis is that This compound primarily functions as a protein kinase inhibitor. The substituents on the core scaffold—the 5-benzyl and 6-methyl groups—are expected to modulate its potency and selectivity by interacting with specific residues within the kinase active site, particularly near the gatekeeper residue.[5]

This guide outlines a logical, multi-tiered strategy to first broadly screen for kinase activity and then progressively narrow the focus to validate specific, high-potential targets.

Primary Hypothesized Target Class: Protein Kinases

Dysregulation of protein kinase activity is a hallmark of numerous cancers, making them prime therapeutic targets.[6] The 2-anilinopyrimidine scaffold has been successfully exploited to target several key kinase families implicated in oncology.

Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that act as master regulators of the cell cycle.[6] Their over-expression or the loss of their endogenous inhibitors is common in cancer, leading to uncontrolled cell proliferation.[7] Several 2-anilinopyrimidine derivatives have demonstrated potent inhibitory activity against CDKs, particularly CDK4, CDK6, and CDK9.[4][7][8] Inhibition of CDK4 and CDK6 prevents the G1/S phase transition, inducing cell cycle arrest, while CDK9 inhibition blocks transcriptional elongation of key oncogenes.

Diagram: The Role of CDKs in Cell Cycle Progression

Caption: Inhibition of CDK4/6 by the compound can block pRb phosphorylation.

Tyrosine Kinases (TKs)

This large family of enzymes, including both receptor tyrosine kinases (RTKs) like EGFR and non-receptor TKs like Src and Abl, governs critical signaling pathways involved in cell growth, differentiation, and survival.[8] Fused pyrimidine scaffolds have yielded potent inhibitors of BCR-ABL, the driver of chronic myelogenous leukemia (CML), and various RTKs.[9][10] The structural similarity of our topic compound to known TK inhibitors makes this a highly probable target class.

Other Oncogenic Kinases

Beyond CDKs and TKs, pyrimidine derivatives have been developed as inhibitors for other kinases crucial to cancer progression, such as Aurora Kinases, which are essential for mitotic progression.[11] A broad, unbiased screening approach is therefore critical to identify unexpected but therapeutically relevant targets.

Secondary Potential Target Class: Cytoskeletal and DNA-Interacting Agents

While kinase inhibition is the primary hypothesis, the versatility of the pyrimidine scaffold warrants consideration of alternative mechanisms.

-

Tubulin Polymerization: Certain fused pyrimidine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[12]

-

DNA Interaction: The planar aromatic nature of the pyrimidine system can facilitate intercalation with DNA, a mechanism employed by some anticancer agents to disrupt DNA replication and transcription.[13][14]

Proposed Experimental Validation Workflow

A systematic, tiered approach is essential to efficiently identify and validate the therapeutic targets of this compound. This workflow ensures that resources are focused on the most promising candidates identified in initial screens.

Diagram: Experimental Validation Workflow

Caption: A tiered workflow for target identification and validation.

Tier 1: Broad Screening and Cellular Activity

The initial goal is to cast a wide net to identify potential kinase targets and confirm that the compound has cellular activity.

Protocol 1: In Vitro Antiproliferative MTT Assay

-

Objective: To determine the compound's cytotoxic effect across a panel of human cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 breast, HCT116 colon, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-